2-(3,5-dimethyl-1H-pyrazol-1-yl)-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,5-dimethyl-1H-pyrazol-1-yl)-N’-[(E)-(4-methylphenyl)methylidene]acetohydrazide is a complex organic compound that features a pyrazole ring and a hydrazide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N’-[(E)-(4-methylphenyl)methylidene]acetohydrazide typically involves the condensation of 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide with 4-methylbenzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-dimethyl-1H-pyrazol-1-yl)-N’-[(E)-(4-methylphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
2-(3,5-dimethyl-1H-pyrazol-1-yl)-N’-[(E)-(4-methylphenyl)methylidene]acetohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N’-[(E)-(4-methylphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could involve the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine: Similar structure but with a pyridine ring instead of a hydrazide group.
2-(3,5-dimethyl-1H-pyrazol-1-yl)butanedioic acid: Contains a butanedioic acid group instead of a hydrazide.
Potassium tris(3,5-dimethyl-1-pyrazolyl)borohydride: Features a borohydride group and is used as a reducing agent.
Uniqueness
What sets 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N’-[(E)-(4-methylphenyl)methylidene]acetohydrazide apart is its unique combination of a pyrazole ring and a hydrazide functional group, which imparts distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C15H18N4O |
---|---|
Molecular Weight |
270.33 g/mol |
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)-N-[(E)-(4-methylphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C15H18N4O/c1-11-4-6-14(7-5-11)9-16-17-15(20)10-19-13(3)8-12(2)18-19/h4-9H,10H2,1-3H3,(H,17,20)/b16-9+ |
InChI Key |
NHUICEITQLRAGU-CXUHLZMHSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N/NC(=O)CN2C(=CC(=N2)C)C |
Canonical SMILES |
CC1=CC=C(C=C1)C=NNC(=O)CN2C(=CC(=N2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.